Methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate
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Overview
Description
Preparation Methods
The synthesis of Methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate involves several steps. One common method includes the esterification of 9-chloro-10-(2-hydroxyethoxy)octadecanoic acid with methanol in the presence of an acid catalyst. The reaction conditions typically involve refluxing the reactants for several hours to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds with proteins and enzymes, altering their activity. The chlorine atom can participate in halogen bonding, further influencing molecular interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate can be compared with similar compounds such as:
Methyl 9-chloro-10-(2-methoxyethoxy)octadecanoate: Similar structure but with a methoxy group instead of a hydroxyl group.
Methyl 9-chloro-10-(2-ethoxyethoxy)octadecanoate: Similar structure but with an ethoxy group instead of a hydroxyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different functional groups.
Properties
CAS No. |
918890-72-9 |
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Molecular Formula |
C21H41ClO4 |
Molecular Weight |
393.0 g/mol |
IUPAC Name |
methyl 9-chloro-10-(2-hydroxyethoxy)octadecanoate |
InChI |
InChI=1S/C21H41ClO4/c1-3-4-5-6-9-12-15-20(26-18-17-23)19(22)14-11-8-7-10-13-16-21(24)25-2/h19-20,23H,3-18H2,1-2H3 |
InChI Key |
SXKWYEFJWWAPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)OC)Cl)OCCO |
Origin of Product |
United States |
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